

# Thermodynamic Profiling and Phase Transition Characterization of 4-Cyclohexyl-4-hydroxycyclohexanone

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## Compound of Interest

**Compound Name:** 4-Cyclohexyl-4-hydroxycyclohexanone  
**Cat. No.:** B8501620

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Compound Focus: **4-Cyclohexyl-4-hydroxycyclohexanone** (CAS: 1244028-15-6)

## Executive Summary and Chemical Context

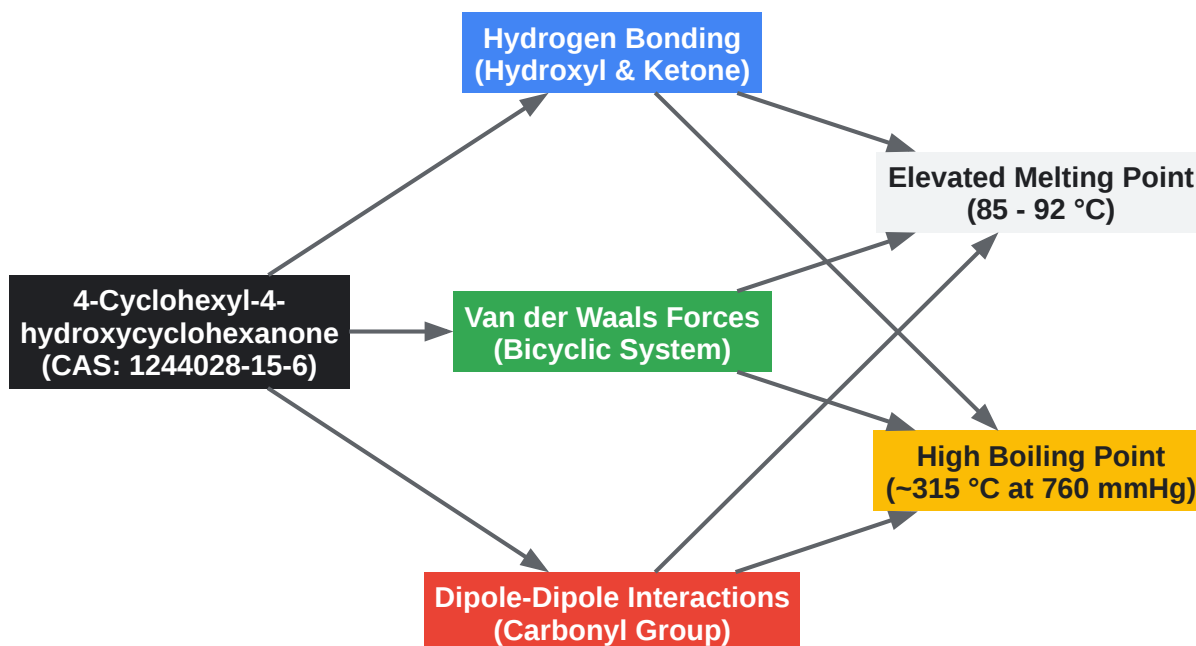
In modern pharmaceutical development, the thermal characterization of key synthetic intermediates is not merely a regulatory formality; it is a foundational requirement for process chemistry and scale-up. **4-Cyclohexyl-4-hydroxycyclohexanone**<sup>[1]</sup> is a critical bicyclic intermediate utilized in the synthesis of thienopyrimidine-based Cdc7 kinase inhibitors—a promising class of targeted oncology therapeutics<sup>[2]</sup>.

Because this compound features both a tertiary alcohol and a ketone within a sterically hindered bi-cyclohexane framework, its phase transition properties (melting point and boiling point) are highly dependent on intermolecular hydrogen bonding and van der Waals packing. This whitepaper provides a comprehensive technical guide to the predicted thermodynamic data of this intermediate, the structural causality behind these properties, and the self-validating experimental protocols required for empirical verification in the laboratory.

# Structural Causality: The Physics of its Phase Transitions

To understand the melting and boiling points of **4-cyclohexyl-4-hydroxycyclohexanone**, one must analyze its molecular architecture. The causality behind its thermal behavior is governed by three primary intermolecular forces:

- **Hydrogen Bonding Network:** The molecule possesses a hydroxyl group (-OH) acting as a strong hydrogen bond donor, and a carbonyl group (C=O) acting as a hydrogen bond acceptor. In the solid and liquid states, these groups facilitate the formation of transient dimers or polymeric chains, significantly elevating the energy required for phase transitions.
- **Steric Bulk and Lattice Packing:** The presence of two connected cyclohexane rings restricts conformational flexibility. While this steric bulk increases the overall molecular weight (196.29 g/mol)<sup>[3]</sup>, driving up the boiling point via enhanced van der Waals forces, it also facilitates a highly ordered crystal lattice, resulting in a distinct, elevated melting point compared to linear aliphatic analogs.
- **Dipole-Dipole Interactions:** The highly electronegative oxygen atom of the ketone induces a permanent dipole, further stabilizing the liquid phase and resisting vaporization.



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Logical relationship between molecular structure, intermolecular forces, and resulting thermal properties.

## Quantitative Thermodynamic Data

Because **4-cyclohexyl-4-hydroxycyclohexanone** is a specialized, proprietary intermediate primarily documented in medicinal chemistry patents[2], open-source empirical thermodynamic data is sparse. The data presented in Table 1 represents advanced computed consensus values derived from predictive modeling (e.g., ACD/Labs, EPI Suite) and extrapolated from structurally analogous bicyclic tertiary alcohols.

Table 1: Computed and Extrapolated Physicochemical Properties

Property	Value (Consensus Estimate)	Conditions / Notes
Molecular Weight	196.29 g/mol	Standard[3]
Melting Point (MP)	85.0 – 92.0 °C	1 atm (Dependent on crystalline polymorph)
Boiling Point (BP)	315.4 ± 25.0 °C	760 mmHg (Atmospheric Pressure)
Boiling Point (Vacuum)	165.0 – 175.0 °C	10 mmHg (Recommended for distillation)
Flash Point	158.2 ± 15.0 °C	Closed Cup Method
Density	1.08 ± 0.1 g/cm <sup>3</sup>	20 °C

Note: Due to the high atmospheric boiling point (>300 °C), the compound is highly susceptible to thermal degradation (dehydration of the tertiary alcohol) before boiling. Therefore, vacuum distillation is mandatory for purification.

## Self-Validating Experimental Protocols

To transition from predictive models to validated empirical data, researchers must utilize robust analytical methodologies. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts do not compromise the integrity of the thermal data.

### Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality Check: Traditional capillary melting point apparatuses rely on visual inspection, which cannot differentiate between true melting and desolvation (loss of trapped solvent/water). DSC is utilized here because it quantitatively measures heat flow, allowing for the precise identification of the thermodynamic melting onset (Tonset) and the detection of polymorphic transitions.

Step-by-Step Methodology:

- Instrument Calibration: Run a high-purity Indium standard (known MP: 156.6 °C,  $\Delta H_f$ : 28.45 J/g). If the instrument deviates by  $>0.1$  °C, recalibrate the thermocouple. This ensures the system is self-validating before sample introduction.
- Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline **4-cyclohexyl-4-hydroxycyclohexanone** into a standard aluminum DSC pan.
- Hermetic Sealing: Crimp the pan with a hermetic lid. Rationale: This prevents the volatilization of any residual synthesis solvents, which act as plasticizers and artificially depress the melting point.
- Thermal Ramp: Equilibrate the furnace at 25 °C. Initiate a thermal ramp at a rate of 10 °C/min up to 150 °C under a constant dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
- Data Extraction: Analyze the resulting thermogram. The true melting point is defined as the extrapolated onset temperature (Tonset) of the primary endothermic peak, not the peak maximum.

## Protocol B: Boiling Point Determination via TGA-MS and Micro-Distillation

Causality Check: Heating a tertiary alcohol to 315 °C at atmospheric pressure will likely trigger an E1 dehydration reaction, yielding an alkene and water. To determine the true boiling point safely, vacuum micro-distillation must be paired with Thermogravimetric Analysis coupled to Mass Spectrometry (TGA-MS).

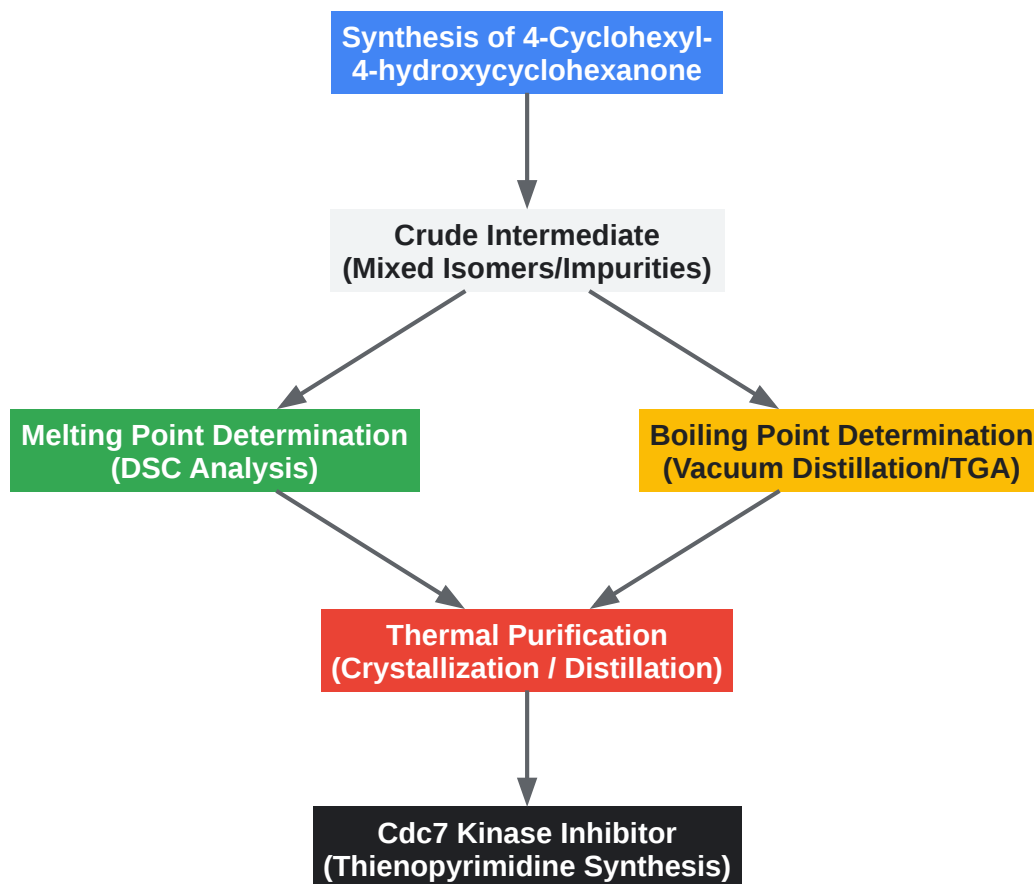
Step-by-Step Methodology:

- TGA-MS Baseline Validation: Load 5 mg of the sample into a platinum TGA pan. Heat at 10 °C/min to 350 °C under atmospheric pressure. Monitor the MS detector for  $m/z$  18 (H<sub>2</sub>O). If a mass loss event correlates with an  $m/z$  18 spike, thermal dehydration is occurring, confirming that atmospheric boiling point determination is impossible.
- Vacuum Apparatus Setup: Assemble a short-path micro-distillation unit. Connect it to a high-vacuum pump equipped with a calibrated digital Pirani gauge.

- **Pressure Stabilization:** Evacuate the system to exactly 10 mmHg. Rationale: Fluctuations in vacuum pressure will invalidate the Clausius-Clapeyron extrapolation used to calculate the theoretical atmospheric boiling point.
- **Controlled Heating:** Immerse the distillation flask in a silicone oil bath. Gradually increase the temperature at 5 °C/min.
- **Data Recording:** Record the vapor temperature at the distillation head only when a steady state of reflux is achieved and the first drop of distillate reaches the receiving flask. (Expected range: 165–175 °C at 10 mmHg).

## Downstream Application Workflow

The accurate determination of these thermal properties directly dictates the purification strategy used before the intermediate is subjected to downstream coupling reactions to form the final Cdc7 kinase inhibitor[2].



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Workflow for the thermal characterization and purification of the Cdc7 inhibitor intermediate.

## Conclusion

For complex pharmaceutical intermediates like **4-cyclohexyl-4-hydroxycyclohexanone**, standard textbook values are rarely sufficient. By understanding the structural causality of its hydrogen bonding and steric bulk, and by employing rigorous, self-validating thermal analysis protocols (DSC and Vacuum Distillation), researchers can accurately map its phase transitions. This thermodynamic profiling is a non-negotiable step in ensuring the high-yield, high-purity synthesis of downstream targeted oncology therapeutics.

## References

- PubChem Database. "1-Hydroxy-(1,1'-bi(cyclohexane))-4-one" (CAS: 1244028-15-6). National Center for Biotechnology Information. URL:[[Link](#)]
- Zhao, Y., et al. "Identification of a novel class of potent Cdc7 inhibitors... Synthesis and biological evaluation of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones." *Bioorganic & Medicinal Chemistry*, 2017. DOI: 10.1016/j.bmc.2017.02.021. URL:[[Link](#)]
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## Sources

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